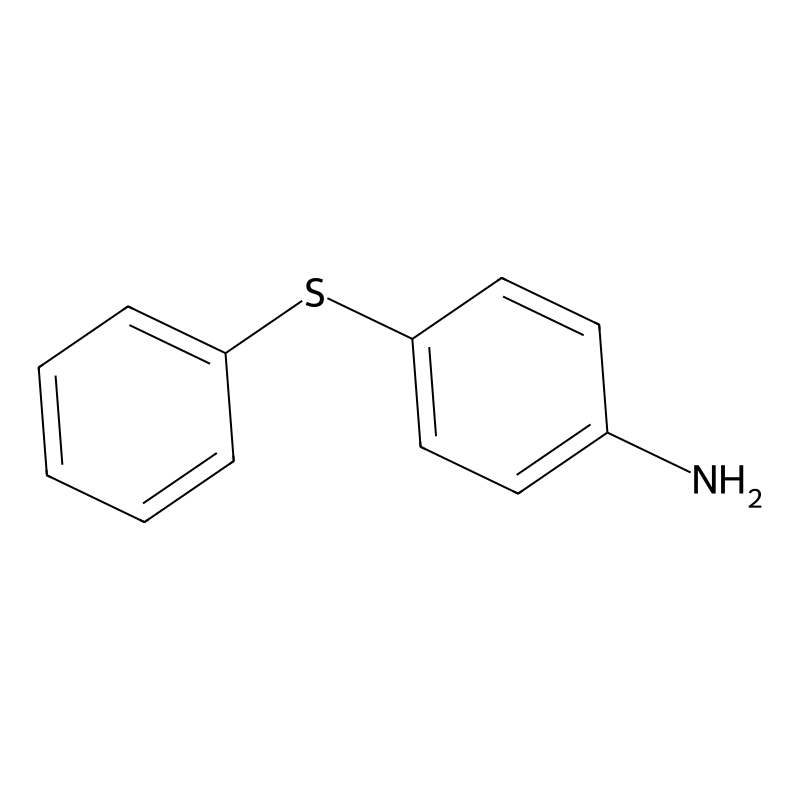

4-(Phenylthio)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

4-(Phenylthio)aniline can be synthesized through various methods, including the reaction of aniline with thiophenol in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) []. Alternative methods involve the nucleophilic aromatic substitution of 4-chloroaniline with sodium or potassium phenylsulfide [, ].

Applications in Organic Chemistry:

4-(Phenylthio)aniline serves as a valuable building block in organic synthesis due to the presence of both the amine and thioether functional groups. It can be used for the preparation of various heterocyclic compounds, such as benzothiazoles, benzimidazoles, and thiadiazoles, which possess diverse applications in medicinal chemistry and materials science [, , ].

Potential Applications in Medicinal Chemistry:

While 4-(Phenylthio)aniline itself hasn't been extensively explored for its therapeutic potential, its derivatives have shown promising activity in various biological assays. Studies suggest that compounds containing the 4-(phenylthio)aniline moiety exhibit anti-inflammatory, anti-cancer, and antimicrobial properties []. Further research is needed to fully understand the mechanism of action and potential clinical applications of these derivatives.

4-(Phenylthio)aniline, with the chemical formula C₁₂H₁₁NS, is an organic compound characterized by the presence of a phenylthio group attached to an aniline structure. It is classified as an aromatic amine and is notable for its potential applications in various fields, including pharmaceuticals and materials science. The compound features a sulfur atom bonded to a phenyl group, which influences its chemical properties and reactivity.

Several methods exist for synthesizing 4-(phenylthio)aniline:

- Sulfenylation of Aniline: This method involves the reaction of aniline with phenylsulfinic acid or its derivatives under controlled conditions to yield 4-(phenylthio)aniline.

- Nucleophilic Substitution: The compound can also be synthesized through nucleophilic substitution reactions where a suitable leaving group on a phenylthio precursor is replaced by an amino group.

- Reduction Reactions: Reduction of corresponding nitro or other functionalized derivatives can also lead to the formation of 4-(phenylthio)aniline.

4-(Phenylthio)aniline has several applications across different fields:

- Pharmaceuticals: It may serve as an intermediate in the synthesis of various pharmaceutical agents.

- Dyes and Pigments: The compound can be utilized in dye formulations due to its color properties.

- Material Science: Its unique chemical structure allows for potential applications in polymer chemistry and materials development.

Interaction studies involving 4-(phenylthio)aniline focus on its reactivity with biological systems and other chemical species. Investigations into its interactions with proteins or enzymes could reveal insights into its potential biological effects or toxicity. Furthermore, studies comparing its reactivity with other similar compounds could provide valuable information regarding structure-activity relationships.

Several compounds share structural similarities with 4-(phenylthio)aniline, including:

- Aniline (C₆H₅NH₂): A simple aromatic amine that lacks the sulfur moiety but serves as a fundamental building block in organic synthesis.

- Thioanilines (e.g., 2-thioaniline): Compounds containing sulfur directly bonded to an aniline structure, which may exhibit different reactivities due to their sulfur positioning.

- Phenylthiol (C₆H₅SH): A compound featuring a thiol group instead of an amine, highlighting differences in reactivity and biological activity.

Comparison TableCompound Chemical Formula Key Features 4-(Phenylthio)aniline C₁₂H₁₁NS Contains both amino and phenylthio groups Aniline C₆H₅NH₂ Simple aromatic amine Thioanilines Varies Contains sulfur directly bonded to aniline Phenylthiol C₆H₅SH Contains thiol group; different reactivity

| Compound | Chemical Formula | Key Features |

|---|---|---|

| 4-(Phenylthio)aniline | C₁₂H₁₁NS | Contains both amino and phenylthio groups |

| Aniline | C₆H₅NH₂ | Simple aromatic amine |

| Thioanilines | Varies | Contains sulfur directly bonded to aniline |

| Phenylthiol | C₆H₅SH | Contains thiol group; different reactivity |

4-(Phenylthio)aniline (CAS: 1135-14-4) is an aromatic compound with the molecular formula C₁₂H₁₁NS and a molecular weight of 201.29 g/mol. The structure consists of an aniline moiety with a phenylthio group at the para position, creating a unique electronic environment that influences its reactivity.

Physicochemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁NS |

| Molecular Weight | 201.29 g/mol |

| Physical Appearance | Crystalline solid |

| LogP | 2.9 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | Not specified in data |

Source: Chemical properties adapted from available data

The compound demonstrates good solubility in methanol and other common organic solvents, making it amenable to various chemical transformations. Its moderate lipophilicity (LogP = 2.9) balances membrane permeability with aqueous solubility, which is advantageous for potential applications in medicinal chemistry.

The compound 4-(Phenylthio)aniline, with the molecular formula C₁₂H₁₁NS and molecular weight 201.29 g/mol, represents a significant class of thioether-functionalized aromatic amines that exhibit distinctive reactivity patterns in organic synthesis [1] [3]. This compound features a benzene ring bonded to an amino group (-NH₂) and a phenylthio group (-SPh) at the para position, creating a unique electronic environment that influences its chemical behavior and reaction mechanisms [3].

Reaction Pathways in Aminolysis and Thiolation Processes

The aminolysis reactions of thioether-functionalized anilines follow distinct mechanistic pathways that are fundamentally different from their oxygen-containing analogs. Research has demonstrated that the aminolysis of thioesters and related thioether compounds proceeds through either stepwise mechanisms involving zwitterionic tetrahedral intermediates or concerted pathways, depending on the stability of the intermediate formed [37].

Stepwise Mechanism Pathways

In stepwise aminolysis reactions involving 4-(Phenylthio)aniline derivatives, the reaction proceeds through the formation of a zwitterionic tetrahedral intermediate (T±) [37]. The Brønsted-type plots for these reactions typically show linear relationships with slopes ranging from 0.8 to 1.0, indicating the involvement of this intermediate species [37]. The large magnitude of cross-interaction constants, particularly ρxy values of 0.80-1.07, supports the carbonyl addition mechanism where the breakdown of the tetrahedral intermediate is rate-limiting [29].

Kinetic Data for Thioether Aminolysis

Extensive kinetic studies have revealed that the aminolysis rate of anilinothioethers varies significantly with solvent choice [30]. In acetonitrile, the reaction rates are approximately 100 times slower compared to methanol, demonstrating the critical role of solvent effects on reaction kinetics [30]. The Brønsted βX values remain similar across different solvent systems, while βZ values are notably smaller in acetonitrile compared to methanol with anilines [30].

| Parameter | Acetonitrile | Methanol | Reference |

|---|---|---|---|

| Relative Rate | 1.0 | 100 | [30] |

| βX Values | Similar | Similar | [30] |

| βZ Values | Smaller | Larger | [30] |

| ρXZ Values | ≅ -0.8 | - | [30] |

Thiolation Process Mechanisms

The thiolation of aniline derivatives involves nucleophilic aromatic substitution reactions where thiophenol reacts with activated aromatic systems [10]. Traditional synthesis routes employ 5-chloro-2-nitroaniline with thiophenol in the presence of a base, achieving yields of 80-83% under reflux conditions . Modern phase-transfer catalysis methods using tetrabutylammonium bromide in two-phase systems have improved yields to 98% while reducing reaction times to 4 hours .

The mechanism involves initial deprotonation of thiophenol followed by nucleophilic displacement of the halogen substituent . The reaction proceeds through an addition-elimination pathway where the electron-withdrawing nitro group activates the aromatic ring toward nucleophilic attack .

Photoredox Catalytic Mechanisms in Defluorinative Coupling Reactions

Photoredox catalysis has emerged as a powerful tool for the selective activation of carbon-fluorine bonds in trifluoromethyl compounds, enabling novel synthetic pathways for accessing thioether-functionalized products [15] [17] [18]. The defluorinative coupling reactions involving aromatic systems proceed through single-electron transfer mechanisms that generate difluoromethyl radicals as key intermediates.

Photocatalytic Activation Mechanisms

The photoredox-catalyzed defluorination typically involves the reduction of trifluoromethyl substrates by photoexcited catalysts to generate difluoromethyl radicals [17] [18]. Under visible light irradiation, ortho-phosphinophenolate functions as an accessible photoredox catalyst to activate trifluoromethyl groups in various substrates, delivering corresponding difluoromethyl radicals [17] [18].

The mechanistic pathway involves three key steps: first, the photoexcited catalyst reduces the trifluoromethyl substrate to deliver difluoromethyl radicals; second, these radicals can be intercepted by alkenes to generate new alkyl radicals; third, the alkyl radicals undergo reduction by thiol hydrogen atom transfer catalysts to produce defluoroalkylation products [17] [18].

Copper-Catalyzed Defluorinative Coupling

Recent advances in copper photoredox catalysis have enabled defluorinative carbon-oxygen coupling between trifluoromethylarenes and alcohols [14] [19] [21]. The mechanism consists of two collaborative cycles: carbon-fluorine activation operated by a homoleptic copper(I) complex coordinated by two bisphosphine ligands as the photocatalyst, and carbon-oxygen coupling promoted by a copper(I) species ligated by a single bisphosphine ligand [14] [19] [21].

| Reaction Component | Function | Mechanism |

|---|---|---|

| Homoleptic Cu(I) Complex | Photocatalyst | C-F activation cycle |

| Single Ligand Cu(I) | Coupling catalyst | C-O bond formation |

| Lithium Iodide | Additive | Cycle orchestration |

| Zinc Acetate | Additive | Cycle orchestration |

Palladium-Mediated Defluorinative Processes

Palladium catalysis has demonstrated effectiveness in defluorinative multicomponent cascade reactions involving trifluoromethylarenes, dienes, and nucleophiles [15]. The protocol utilizes Pd(PPh₃)₄ as the catalyst with XantPhos and bis(2-methoxyphenyl)phenylphosphine as ligands, enabling the formation of carbon-nitrogen and carbon-carbon bonds in a single step [15].

The reaction mechanism involves initial single-electron reduction of the trifluoromethylarene followed by radical addition to the diene substrate [15]. The resulting alkyl radical then undergoes coupling with the nucleophile to form the final difunctionalized product [15].

Solvent Polarity and Temperature Effects on Reaction Dynamics

The influence of solvent polarity and temperature on the reaction dynamics of thioether-functionalized anilines represents a critical aspect of mechanistic understanding and reaction optimization [22] [23] [26].

Solvent Polarity Effects

Solvent polarity significantly affects reaction rates through differential stabilization of reactants, transition states, and products [22] [23]. For reactions involving charge development in the activated complex, increasing solvent polarity accelerates reaction rates, while reactions with less charge in the transition state compared to starting materials experience rate decreases with increased polarity [22].

The relationship between solvent polarity and reaction kinetics follows established patterns where polar solvents enhance rates for polar reactions by stabilizing charged intermediates and transition states [23]. Conversely, nonpolar solvents often accelerate nonpolar reactions by minimizing solvation effects and promoting favorable reactant interactions [23].

| Solvent Type | Dielectric Constant | Effect on Polar Reactions | Reference |

|---|---|---|---|

| Water | 78 | Strong acceleration | [22] |

| Dimethylsulfoxide | 47 | Moderate acceleration | [22] |

| Acetonitrile | 37 | Moderate acceleration | [22] |

Temperature-Dependent Reaction Dynamics

Temperature effects on reaction rates follow the Arrhenius equation, where reaction rates typically double with every 10°C increase in temperature [25] [27]. The relationship between temperature and molecular kinetic energy results in increased collision frequency and enhanced reaction probability [25] [27].

Higher temperatures enhance the chances of achieving proper collision geometry, further increasing reaction rates through improved orbital overlap and transition state formation [25]. The activation energy barrier becomes more readily surmountable as thermal energy increases, leading to exponential rate enhancements [25] [27].

Specific Solvation Effects

Specific solvation effects involving hydrogen bonding and dipolar interactions play crucial roles in determining reaction pathways and rates [24] [26]. Studies have demonstrated that hydrogen bonding with solvent molecules can be more important than general polarity effects in explaining kinetic solvent behavior for certain reaction families [24].

The interaction between solute molecules and solvent through hydrogen bonding, dipole-dipole interactions, and van der Waals forces creates microenvironments that can dramatically alter reaction energetics [26]. These effects are particularly pronounced in protic solvents where hydrogen bonding can stabilize specific conformations or transition states [26].

Quantitative Structure-Activity Relationships

The correlation between solvent parameters and reaction rates has been quantified through various scales including the Dimroth-Reichardt parameter and dielectric constant measurements [24]. The Dimroth-Reichardt parameter represents charge-transfer absorption characteristics and provides a different measure of solvent polarity compared to dielectric constants [24].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant